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Compound of Interest

Compound Name: Roselipin 1A

Cat. No.: B1250996 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies and

protocols for the laboratory-scale synthesis of Roselipin 1A, a potent inhibitor of diacylglycerol

acyltransferase (DGAT). While a true large-scale industrial synthesis has not been publicly

disclosed, this document outlines the foundational chemical synthesis, adapted from the first

total synthesis by Jiang et al., and discusses key considerations for potential scale-up.[1][2]

Introduction
Roselipin 1A is a complex, bioactive natural glycolipid originally isolated from the marine

fungus Gliocladium roseum KF-1040.[2] Its structure comprises a polyketide backbone with

nine stereogenic centers and a mannose sugar moiety.[1][3] Roselipins have garnered

significant interest due to their inhibitory activity against diacylglycerol acyltransferase (DGAT),

an enzyme crucial for the final step of triglyceride synthesis.[2][4] This makes Roselipin 1A a

promising lead compound for the development of therapeutics targeting metabolic disorders.

The first asymmetric total synthesis, accomplished in a 19-step linear sequence with an overall

yield of 1.77%, unequivocally established its absolute stereochemistry.[2]

Retrosynthetic Analysis
The synthetic approach to Roselipin 1A involves a convergent strategy, dissecting the

molecule into key fragments that can be synthesized independently and then coupled. The

retrosynthetic analysis reveals three main building blocks: Glycosyl sulfoxide 2, Alcohol 3, and
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Ethyl ketone 4.[1] The final assembly hinges on a crucial late-stage β-mannosylation and a

diastereoselective reduction.[1][2]

Roselipin 1A Glycosyl sulfoxide 2 + Alcohol 3

β-mannosylation,
Diastereoselective reduction Aldehyde 5 + Ethyl ketone 4

Aldol reaction,
Dehydration,
Deprotection

Click to download full resolution via product page

Caption: Retrosynthetic approach to Roselipin 1A.

Experimental Protocols
The following protocols are based on the laboratory-scale total synthesis. For large-scale

applications, significant process optimization, including solvent selection, reagent stoichiometry,

and purification methods, would be imperative.

Synthesis of Key Fragments
The synthesis of the polyketide chain is a multi-step process involving the preparation of

several key intermediates. Below are the summarized protocols for the synthesis of crucial

fragments.

Table 1: Summary of Key Fragment Synthesis
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Fragment Key Reactions Starting Material Reported Yield

Alcohol 8

Vinylogous

Mukaiyama aldol

reaction

Propionaldehyde 90%[5]

Aldehyde 9

TES protection,

DIBAL-H reduction,

Dess-Martin oxidation

Alcohol 8 81% (over 3 steps)[1]

Ketone 11 Anti-aldol reaction Aldehyde 9 88%[1]

Ester 13 Wittig reaction Ketone 11 91%[1]

Ethyl ketone 4

Selective TES

deprotection,

oxidation

Ester 13 Not explicitly stated

Aldol product 22

LiHMDS-mediated

syn-selective aldol

reaction

Aldehyde 5 and Ethyl

ketone 4
60%[1][6]

α,β-unsaturated

ketone

Dehydration with

Martin's sulfurane
Aldol product 22 90%[2]

Alcohol 3
PMB deprotection with

DDQ

α,β-unsaturated

ketone
91%[1]

Protocol 1: Synthesis of Ethyl Ketone 4
The synthesis of this key fragment involves a sequence of highly stereoselective reactions to

construct the carbon backbone with the correct stereochemistry.
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Caption: Experimental workflow for the synthesis of Ethyl ketone 4.

Methodology:
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Synthesis of Alcohol 8: A vinylogous Mukaiyama aldol reaction is performed on

propionaldehyde to yield alcohol 8 with high diastereoselectivity (dr > 20:1).[1][5]

Protection and Functional Group Interconversion: The resulting alcohol is protected as a

triethylsilyl (TES) ether. Subsequent reduction of the ester and Dess-Martin oxidation

furnishes the α,β-unsaturated aldehyde 9.[1]

Chain Elongation: An anti-aldol reaction with aldehyde 9 yields ketone 11, again with

excellent stereocontrol (dr > 20:1).[1]

Final Steps: A Wittig reaction converts the aldehyde to an α,β-unsaturated ester 13.[1]

Finally, selective deprotection of the TES group and oxidation of the resulting alcohol

provides the target ethyl ketone 4.[1]

Protocol 2: Final Assembly of Roselipin 1A
The culmination of the synthesis involves the coupling of the key fragments and the final

stereochemical adjustments.
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Caption: Final assembly workflow for Roselipin 1A.

Methodology:

Aldol Condensation: Aldehyde 5 and ethyl ketone 4 are coupled via a LiHMDS-mediated

syn-selective aldol reaction, yielding product 22 with a diastereomeric ratio of 2:1.[1][6]
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Formation of the Enone: The aldol product is then treated with Martin's sulfurane to give the

corresponding α,β-unsaturated ketone.[2]

Deprotection to Yield Alcohol 3: Removal of the p-methoxybenzyl (PMB) protecting group

using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) provides the key alcohol 3.[1]

Glycosylation: A late-stage, stereoselective β-mannosylation is carried out using Crich's

protocol, coupling alcohol 3 with glycosyl sulfoxide 2.[1]

Final Reduction: The synthesis is completed by a diastereoselective reduction of the enone

at the C9 position to afford Roselipin 1A.[2]

Signaling Pathway of Roselipin 1A
Roselipin 1A exerts its biological effect by inhibiting the enzyme diacylglycerol acyltransferase

(DGAT). DGAT catalyzes the final and committed step in the synthesis of triglycerides, which

are subsequently stored in lipid droplets. By blocking this step, Roselipin 1A can modulate

lipid metabolism and reduce triglyceride accumulation.

Roselipin 1A

DGAT

inhibits

Triglycerides

catalyzes

Diacylglycerol Acyl-CoA

Lipid Droplet
Accumulation
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Caption: Signaling pathway of Roselipin 1A via DGAT inhibition.

Considerations for Large-Scale Synthesis
Transitioning the laboratory-scale synthesis of Roselipin 1A to a large-scale industrial process

would require addressing several key challenges:

Process Optimization: Each of the 19 steps would need to be individually optimized to

maximize yield and minimize waste. This includes fine-tuning reaction conditions, catalyst

loading, and solvent usage.

Cost of Goods: The cost of starting materials and reagents for a multi-step synthesis can be

substantial. Identifying cheaper and more readily available alternatives would be crucial.

Purification Strategies: Reliance on column chromatography for purification is not feasible at

a large scale. The development of scalable purification techniques such as crystallization,

distillation, and extraction will be necessary.[7][8]

Safety and Environmental Impact: A thorough safety assessment of all chemical

transformations and the implementation of environmentally friendly practices are essential

for sustainable large-scale production.

Convergent Synthesis: Further development of a more convergent synthetic route could

significantly improve the overall efficiency and yield by reducing the number of linear steps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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